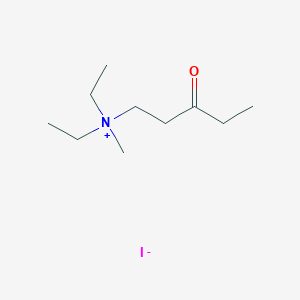![molecular formula C11H17N2O3P B14653394 4-[Bis(dimethylamino)phosphoryl]benzoic acid CAS No. 53824-54-7](/img/structure/B14653394.png)
4-[Bis(dimethylamino)phosphoryl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(dimethylamino)phosphoryl]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids These compounds are characterized by the presence of an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(dimethylamino)phosphoryl]benzoic acid typically involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(dimethylamino)phosphoryl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .
Scientific Research Applications
4-[Bis(dimethylamino)phosphoryl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and as a reagent in organic synthesis.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[Bis(dimethylamino)phosphoryl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[Bis(dimethylamino)phosphoryl]benzoic acid include:
- N,N-Dimethyl-4-aminobenzoic acid
- N,N-Dimethyl-p-aminobenzoic acid
- p-(Dimethylamino)benzoic acid
Uniqueness
This compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
53824-54-7 |
|---|---|
Molecular Formula |
C11H17N2O3P |
Molecular Weight |
256.24 g/mol |
IUPAC Name |
4-[bis(dimethylamino)phosphoryl]benzoic acid |
InChI |
InChI=1S/C11H17N2O3P/c1-12(2)17(16,13(3)4)10-7-5-9(6-8-10)11(14)15/h5-8H,1-4H3,(H,14,15) |
InChI Key |
GOPLAAZQFMFXAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(C1=CC=C(C=C1)C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)





![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)




